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Abstract
Triheptanoin, a synthetic, pharmaceutical-grade triglyceride of three seven-carbon

(heptanoate) fatty acids, has emerged as a promising metabolic therapy for several rare

genetic disorders. Marketed as Dojolvi®, it serves as a source of calories and fatty acids,

bypassing specific enzymatic defects and providing anaplerotic substrates to the Krebs cycle.

This technical guide provides an in-depth overview of the core science behind triheptanoin, its

mechanism of action, clinical applications, and a summary of key clinical trial data. Detailed

experimental protocols and visual representations of metabolic pathways and experimental

workflows are included to support further research and drug development efforts in this area.

Introduction: The Challenge of Energy Deficit in
Genetic Disorders
A number of genetic disorders are characterized by a fundamental deficit in cellular energy

production. These can arise from defects in fatty acid oxidation, glucose transport, or other

critical metabolic pathways. The resulting energy crisis can lead to a range of severe clinical

manifestations, including cardiomyopathy, rhabdomyolysis, hypoglycemia, seizures, and

developmental delay.[1][2][3] Traditional management strategies have focused on dietary

modifications, such as the use of medium-chain triglyceride (MCT) oil, but these approaches

have limitations and often do not fully address the underlying metabolic imbalance.[1][4]
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Triheptanoin represents a novel therapeutic approach designed to address these energy

deficits more effectively. Its unique odd-chain fatty acid composition provides a dual benefit: it

can be metabolized to produce both acetyl-CoA, a primary fuel for the Krebs cycle, and

propionyl-CoA, which serves an anaplerotic function by replenishing Krebs cycle intermediates.

Mechanism of Action: Anaplerosis and Energy
Substrate Provision
Triheptanoin is a pro-drug that is hydrolyzed in the gut to glycerol and three molecules of

heptanoate. Heptanoate is readily absorbed and transported to the liver and other tissues.

Bypassing Defective Metabolic Pathways
In disorders like long-chain fatty acid oxidation disorders (LC-FAOD), the breakdown of long-

chain fatty acids is impaired. Heptanoate, as a medium-chain fatty acid, can enter the

mitochondria and undergo β-oxidation without the need for the defective enzymes, thus

providing a crucial alternative energy source.

The Anaplerotic Effect
The metabolism of heptanoate produces both acetyl-CoA and propionyl-CoA. Propionyl-CoA is

converted to succinyl-CoA, a key intermediate in the Krebs cycle. This process, known as

anaplerosis, replenishes the pool of Krebs cycle intermediates that can become depleted in

energy-deficient states. By restoring the integrity of the Krebs cycle, triheptanoin enhances

the efficiency of energy production.

Generation of Alternative Ketone Bodies
In the liver, heptanoate metabolism also leads to the production of five-carbon (C5) ketone

bodies, such as β-hydroxypentanoate and β-ketopentanoate, in addition to the standard four-

carbon (C4) ketone bodies. These C5 ketone bodies can cross the blood-brain barrier and

serve as an alternative fuel source for the brain, which is particularly relevant for conditions like

Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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